molecular formula C11H10N2OS B13290814 4-(3-Cyclopropyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde

4-(3-Cyclopropyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde

Cat. No.: B13290814
M. Wt: 218.28 g/mol
InChI Key: CDMNMUAOWYFDAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Cyclopropyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is a heterocyclic compound that features a thiophene ring substituted with a pyrazole moiety and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Cyclopropyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde typically involves the formation of the pyrazole ring followed by its attachment to the thiophene ring. One common method involves the cyclization of a hydrazine derivative with a diketone to form the pyrazole ring, which is then coupled with a thiophene derivative under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-(3-Cyclopropyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: 4-(3-Cyclopropyl-1H-pyrazol-1-YL)thiophene-2-carboxylic acid

    Reduction: 4-(3-Cyclopropyl-1H-pyrazol-1-YL)thiophene-2-methanol

    Substitution: Halogenated or nitrated derivatives of the thiophene ring

Mechanism of Action

The mechanism of action of 4-(3-Cyclopropyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Cyclopropyl-1H-pyrazol-4-YL)thiophene-2-carbaldehyde
  • 4-(3-Cyclopropyl-1H-pyrazol-5-YL)thiophene-2-carbaldehyde
  • 4-(3-Cyclopropyl-1H-pyrazol-1-YL)benzaldehyde

Uniqueness

4-(3-Cyclopropyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group and the thiophene ring can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

IUPAC Name

4-(3-cyclopropylpyrazol-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C11H10N2OS/c14-6-10-5-9(7-15-10)13-4-3-11(12-13)8-1-2-8/h3-8H,1-2H2

InChI Key

CDMNMUAOWYFDAH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN(C=C2)C3=CSC(=C3)C=O

Origin of Product

United States

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